1-(2,4,5-trifluorophenyl)propan-2-amine
Description
Properties
CAS No. |
910409-20-0 |
|---|---|
Molecular Formula |
C9H10F3N |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
1-(2,4,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3 |
InChI Key |
QKVCEEJOYPBGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1F)F)F)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitropropene Intermediate Pathway
A widely documented method involves the condensation of 2,4,5-trifluorobenzaldehyde with nitroethane to form 1-(2,4,5-trifluorophenyl)-2-nitropropene as a key intermediate. This reaction typically proceeds in anhydrous ethanol or toluene under reflux conditions (80–100°C), catalyzed by ammonium acetate. The nitropropene intermediate is subsequently reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C, yielding the primary amine. Final treatment with hydrochloric acid converts the free base into its hydrochloride salt.
Critical Parameters:
-
Nitropropene Formation: Yield optimization (70–85%) requires strict moisture exclusion.
-
Reduction Step: LiAlH4 must be added dropwise to prevent exothermic runaway.
Reductive Amination of Propan-2-one Derivatives
An alternative route employs 1-(2,4,5-trifluorophenyl)propan-2-one as the starting material. Reaction with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature facilitates reductive amination. This method bypasses nitro intermediates, simplifying purification:
Advantages:
-
Avoids explosive nitro compounds.
-
Achieves 65–78% yield with high enantiomeric purity (>98% ee) when chiral catalysts are employed.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis leverages continuous flow technology to enhance safety and efficiency. A representative protocol involves:
-
Nitropropene Synthesis: Mixed feeds of 2,4,5-trifluorobenzaldehyde and nitroethane (1:1.2 molar ratio) pass through a packed-bed reactor containing Amberlyst-15 catalyst at 90°C.
-
Reduction Unit: The nitropropene stream merges with LiAlH4 in THF within a microreactor (residence time: 2 min, 25°C).
-
Salt Formation: In-line quench with HCl gas generates the hydrochloride salt, which crystallizes upon cooling.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–18 hours | 30–45 minutes |
| Yield (Overall) | 68% | 82% |
| Purity (HPLC) | 95.2% | 99.1% |
| Solvent Consumption | 8 L/kg product | 2.5 L/kg product |
Catalytic Hydrogenation Innovations
Recent advances employ palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar) to reduce nitropropene intermediates. This method eliminates pyrophoric reagents like LiAlH4, aligning with green chemistry principles. Key modifications include:
-
Solvent System: Isopropanol/water (9:1 v/v) enhances catalyst stability.
-
Additives: Triethylamine (0.5 equiv) suppresses dehalogenation side reactions.
Mechanistic Insights and Byproduct Management
Competing Pathways in Amine Formation
During reductive amination, two primary byproducts arise:
-
Secondary Amines: Result from over-alkylation (controlled via stoichiometric NH4OAc excess).
-
Alcohol Derivatives: Incomplete reduction of ketone intermediates (mitigated by NaBH3CN excess).
Figure 1: Byproduct Distribution vs. Reaction Time
(Hypothetical data based on analogous systems)
-
At 2 hours: 12% secondary amines, 8% alcohols.
-
At 6 hours: 5% secondary amines, <1% alcohols.
Fluorine-Specific Considerations
The electron-withdrawing nature of fluorine substituents necessitates tailored conditions:
-
Nucleophilic Aromatic Substitution: Competing C-F bond cleavage is minimized by maintaining pH > 8 during reductions.
-
Thermal Stability: Decomposition above 150°C mandates low-temperature processing for the free amine.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Chemical Reactions Analysis
1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the desired reaction.
Scientific Research Applications
1-(2,4,5-trifluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations and Pharmacological Activity
The 1-phenylpropan-2-amine scaffold is common in pharmaceuticals and psychoactive compounds. Substituents on the phenyl ring dictate biological activity:
- Trifluorophenyl Derivatives : The electron-withdrawing fluorine atoms enhance metabolic stability and enzyme binding in Sitagliptin, reducing oxidative degradation .
- Trimethoxyphenyl Derivatives (TMA-2): Methoxy groups increase lipophilicity, facilitating blood-brain barrier penetration and serotonin receptor agonism, leading to hallucinogenic effects .
- Fluoro/Methyl Combinations : Compounds like 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine exhibit varied receptor affinities but lack clinical validation .
Physicochemical Properties
Fluorine substituents reduce basicity and increase polarity compared to methoxy groups:
The trifluorophenyl group’s electronegativity improves aqueous solubility, favoring oral bioavailability in drugs like Sitagliptin. Methoxy groups in TMA-2 increase LogP, enhancing CNS activity but reducing solubility .
Biological Activity
1-(2,4,5-Trifluorophenyl)propan-2-amine is a trifluorinated derivative of propan-2-amine, notable for its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group significantly enhances its biological activity and physicochemical properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C9H10F3N. The compound typically appears as a white crystalline solid and exhibits basicity due to the amino group. Its structure includes a trifluorophenyl moiety that contributes to its unique reactivity and stability in biological systems.
The biological activity of this compound is largely dependent on its interaction with specific biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability. These characteristics may enhance their pharmacological profiles compared to non-fluorinated analogs .
Interaction with Biological Targets
This compound may interact with neurotransmitter receptors or enzymes involved in various metabolic pathways. Its mechanism of action may involve modulation of neurotransmitter systems, which could have implications for neurological disorders .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various fluorinated compounds, this compound demonstrated significant inhibition of cell proliferation in several cancer cell lines. The compound's mechanism was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Study 2: Neuroprotective Effects
Research involving transgenic mouse models has shown that compounds with structural similarities to this compound can lead to improvements in neurodegenerative conditions. These studies highlighted the potential for such compounds to stabilize microtubules and reduce tau pathology in affected neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
